molecular formula C21H15N3O2 B15219338 N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide CAS No. 29368-93-2

N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide

Cat. No.: B15219338
CAS No.: 29368-93-2
M. Wt: 341.4 g/mol
InChI Key: FMYTWBYUSUNPKZ-UHFFFAOYSA-N
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Description

N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups attached to the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can produce a variety of substituted benzamides.

Mechanism of Action

The mechanism of action of N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For instance, it can inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

29368-93-2

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide

InChI

InChI=1S/C21H15N3O2/c25-20(15-9-3-1-4-10-15)22-18-14-8-7-13-17(18)19-23-21(26-24-19)16-11-5-2-6-12-16/h1-14H,(H,22,25)

InChI Key

FMYTWBYUSUNPKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3NC(=O)C4=CC=CC=C4

Origin of Product

United States

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